N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide
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Overview
Description
ASP-7962 is a novel small molecule drug developed by Astellas Pharma, Inc. It is primarily known for its potential therapeutic applications in treating osteoarthritis pain and chronic low back pain . ASP-7962 functions as a tropomyosin-related kinase A (TrkA) antagonist, targeting the nerve growth factor receptor Trk-A .
Preparation Methods
The synthetic routes and reaction conditions for ASP-7962 involve multiple steps, including the formation of key intermediates and final product purification. The exact synthetic route is proprietary to Astellas Pharma, Inc., and detailed information on the industrial production methods is not publicly available .
Chemical Reactions Analysis
ASP-7962 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ASP-7962 has been extensively studied for its potential therapeutic applications. It has shown promise in treating osteoarthritis pain and chronic low back pain . Additionally, ASP-7962 has been investigated for its efficacy in treating Cryptosporidium infections, a major cause of childhood diarrhea in developing countries . The compound’s known safety profile and chemical diversity make it a valuable candidate for drug repurposing efforts .
Mechanism of Action
ASP-7962 exerts its effects by antagonizing the tropomyosin-related kinase A (TrkA) receptor, which is a nerve growth factor receptor . By inhibiting TrkA, ASP-7962 can modulate pain signaling pathways, providing relief from osteoarthritis pain and chronic low back pain . The molecular targets and pathways involved include the inhibition of nerve growth factor signaling, which plays a crucial role in pain perception .
Comparison with Similar Compounds
ASP-7962 is unique in its specific targeting of the TrkA receptor. Similar compounds include:
VB-201: Another compound that has shown efficacy in treating Cryptosporidium infections.
Other TrkA antagonists: These compounds also target the TrkA receptor but may have different chemical structures and pharmacokinetic profiles.
ASP-7962 stands out due to its specific application in pain management and its potential for repurposing in treating infectious diseases .
Properties
Molecular Formula |
C19H24N6O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H24N6O4/c20-16(26)13-3-6-24(7-4-13)17-14(2-1-5-21-17)22-18(27)15-12-29-19(23-15)25-8-10-28-11-9-25/h1-2,5,12-13H,3-4,6-11H2,(H2,20,26)(H,22,27) |
InChI Key |
YAINOXAKUDEPBZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=COC(N2CCOCC2)=N1)NC3=CC=CN=C3N4CCC(C(N)=O)CC4 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=N2)NC(=O)C3=COC(=N3)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-7962; ASP 7962; ASP7962 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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